molecular formula C19H22N2O4S B7688382 3-(benzylsulfamoyl)-4-methoxy-N-(2-phenoxyphenyl)benzamide

3-(benzylsulfamoyl)-4-methoxy-N-(2-phenoxyphenyl)benzamide

Katalognummer B7688382
Molekulargewicht: 374.5 g/mol
InChI-Schlüssel: VOVDRHWCHIJQEY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(benzylsulfamoyl)-4-methoxy-N-(2-phenoxyphenyl)benzamide, also known as BMS-986205, is a small molecule inhibitor that has been developed for the treatment of various diseases. It is a potent and selective inhibitor of the human TGF-β receptor type 1 (TGFβR1) kinase, which is involved in the regulation of immune response, cell proliferation, and differentiation.

Wirkmechanismus

3-(benzylsulfamoyl)-4-methoxy-N-(2-phenoxyphenyl)benzamide is a selective inhibitor of TGFβR1 kinase, which blocks the downstream signaling of TGF-β ligands. TGF-β ligands bind to TGFβR2, which then recruits and phosphorylates TGFβR1. Phosphorylated TGFβR1 then activates downstream signaling pathways, including the SMAD pathway, which leads to the transcription of genes involved in cell proliferation, differentiation, and immune response. 3-(benzylsulfamoyl)-4-methoxy-N-(2-phenoxyphenyl)benzamide blocks the phosphorylation of TGFβR1, thereby inhibiting downstream signaling and reducing the transcription of genes involved in disease pathogenesis.
Biochemical and Physiological Effects:
3-(benzylsulfamoyl)-4-methoxy-N-(2-phenoxyphenyl)benzamide has been shown to have potent and selective inhibitory activity against TGFβR1 kinase. In preclinical models, 3-(benzylsulfamoyl)-4-methoxy-N-(2-phenoxyphenyl)benzamide has been shown to reduce tumor growth and metastasis, reduce fibrosis, and reduce inflammation and autoimmune response. 3-(benzylsulfamoyl)-4-methoxy-N-(2-phenoxyphenyl)benzamide has also been shown to have good pharmacokinetic properties, including high oral bioavailability and long half-life.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 3-(benzylsulfamoyl)-4-methoxy-N-(2-phenoxyphenyl)benzamide in lab experiments include its potency and selectivity against TGFβR1 kinase, its good pharmacokinetic properties, and its efficacy in preclinical models of various diseases. The limitations of using 3-(benzylsulfamoyl)-4-methoxy-N-(2-phenoxyphenyl)benzamide in lab experiments include its high cost and the need for specialized equipment and expertise for its synthesis and handling.

Zukünftige Richtungen

For the research and development of 3-(benzylsulfamoyl)-4-methoxy-N-(2-phenoxyphenyl)benzamide include the evaluation of its efficacy and safety in clinical trials for the treatment of various diseases. The identification of biomarkers that can predict the response to 3-(benzylsulfamoyl)-4-methoxy-N-(2-phenoxyphenyl)benzamide will also be important for the development of personalized therapies. The combination of 3-(benzylsulfamoyl)-4-methoxy-N-(2-phenoxyphenyl)benzamide with other therapies, such as chemotherapy and immunotherapy, may also enhance its efficacy. Further studies on the mechanism of action of 3-(benzylsulfamoyl)-4-methoxy-N-(2-phenoxyphenyl)benzamide and its downstream signaling pathways may also lead to the discovery of novel targets for the treatment of various diseases.

Synthesemethoden

The synthesis of 3-(benzylsulfamoyl)-4-methoxy-N-(2-phenoxyphenyl)benzamide involves several steps, including the preparation of key intermediates and the final coupling reaction. The starting material is 2-phenoxyaniline, which is reacted with 4-chloro-3-nitrobenzoic acid to form the key intermediate 3-(4-chloro-3-nitrobenzamido)-2-phenoxybenzoic acid. This intermediate is then reduced to the corresponding amine, which is further reacted with benzylsulfonyl chloride to form the sulfonamide intermediate. The final step involves the coupling of the sulfonamide intermediate with 4-methoxy-N-(2-phenoxyphenyl)benzamide to form 3-(benzylsulfamoyl)-4-methoxy-N-(2-phenoxyphenyl)benzamide.

Wissenschaftliche Forschungsanwendungen

3-(benzylsulfamoyl)-4-methoxy-N-(2-phenoxyphenyl)benzamide has been extensively studied in preclinical models for the treatment of various diseases, including cancer, fibrosis, and autoimmune disorders. In cancer, TGFβR1 signaling plays a crucial role in tumor growth and metastasis. 3-(benzylsulfamoyl)-4-methoxy-N-(2-phenoxyphenyl)benzamide has shown promising results in inhibiting tumor growth and metastasis in preclinical models of breast cancer, pancreatic cancer, and melanoma. In fibrosis, TGFβR1 signaling is involved in the activation of fibroblasts, which leads to the deposition of extracellular matrix and tissue scarring. 3-(benzylsulfamoyl)-4-methoxy-N-(2-phenoxyphenyl)benzamide has shown efficacy in reducing fibrosis in preclinical models of liver fibrosis and pulmonary fibrosis. In autoimmune disorders, TGFβR1 signaling is involved in the regulation of immune response. 3-(benzylsulfamoyl)-4-methoxy-N-(2-phenoxyphenyl)benzamide has shown efficacy in reducing inflammation and autoimmune response in preclinical models of rheumatoid arthritis and multiple sclerosis.

Eigenschaften

IUPAC Name

N-benzyl-2-methoxy-5-(pyrrolidine-1-carbonyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-25-17-10-9-16(19(22)21-11-5-6-12-21)13-18(17)26(23,24)20-14-15-7-3-2-4-8-15/h2-4,7-10,13,20H,5-6,11-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOVDRHWCHIJQEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCCC2)S(=O)(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.